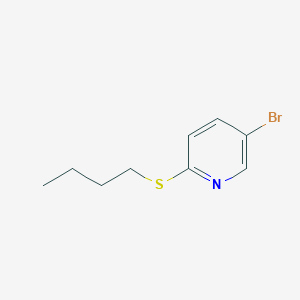

5-Bromo-2-(butylsulfanyl)pyridine

Description

5-Bromo-2-(butylsulfanyl)pyridine is a brominated pyridine derivative featuring a butylsulfanyl (-S-C₄H₉) substituent at the 2-position. The bromine atom at the 5-position enhances electrophilic substitution reactivity, while the butylsulfanyl group introduces steric bulk and lipophilicity, influencing solubility and interaction with biological or catalytic systems . Such compounds are typically synthesized via nucleophilic displacement of halides (e.g., iodine) with thiols or via coupling reactions, as seen in related bromopyridines .

Properties

IUPAC Name |

5-bromo-2-butylsulfanylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNS/c1-2-3-6-12-9-5-4-8(10)7-11-9/h4-5,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHVWQYNEUEFLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NC=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(butylsulfanyl)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with 2-bromopyridine and butylthiol.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol group, facilitating the nucleophilic substitution reaction.

Procedure: The deprotonated butylthiol attacks the 2-position of the 2-bromopyridine, replacing the bromine atom with the butylsulfanyl group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(butylsulfanyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation: The butylsulfanyl group can be oxidized to sulfoxide or sulfone derivatives.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Substitution: Products depend on the nucleophile used, such as 5-methoxy-2-(butylsulfanyl)pyridine.

Oxidation: Products include 5-Bromo-2-(butylsulfinyl)pyridine and 5-Bromo-2-(butylsulfonyl)pyridine.

Reduction: Products include 5-Bromo-2-(butylsulfanyl)piperidine.

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-2-(butylsulfanyl)pyridine is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, this compound derivatives are explored for their potential as therapeutic agents, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(butylsulfanyl)pyridine and its derivatives depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The butylsulfanyl group can enhance the lipophilicity of the molecule, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Key Findings:

Substituent Effects :

- Lipophilicity : Butylsulfanyl and aryl groups (e.g., 4-bromophenyl) increase lipophilicity, reducing water solubility but enhancing membrane permeability .

- Electronic Effects : Methoxy and difluoromethoxy groups alter electron density on the pyridine ring, affecting reactivity in substitution reactions .

- Steric Effects : Bulky substituents like tert-butyl () hinder sterically sensitive reactions but stabilize metal complexes in catalysis .

Synthetic Yields: Substitution reactions with larger groups (e.g., phenoxy) show lower yields (79–91%) compared to smaller substituents, likely due to steric hindrance .

Applications: Catalysis: Bromopyridines with aryl or sulfanyl groups form stable Au(III) complexes, enabling alkene/alkyne functionalization . Pharmaceuticals: Methylsulfanyl and amino derivatives (e.g., 5-Bromo-N-phenyl-2-pyridinamine) serve as intermediates for antimalarial or anticancer agents .

Research Findings and Data Tables

Table 1: Substituent Impact on Physical Properties

| Compound | Molecular Weight | Boiling Point (°C) | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|---|

| This compound | 228.16 | ~250 | 3.8 | <1 (Water) |

| 5-Bromo-2-methoxypyridine | 188.02 | 194 | 2.1 | ~10 (Water) |

| 5-Bromo-2-(tert-butyl)pyridine | 214.10 | 220 | 3.5 | <1 (Water) |

Table 2: Catalytic Performance of Au(III) Complexes

| Ligand | Reaction Type | Yield (%) | Selectivity |

|---|---|---|---|

| 5-Bromo-2-(4-bromophenyl)pyridine | Alkyne cyclopropanation | 85 | 6:1 |

| 5-Bromo-2-phenylpyridine | Alkene hydration | 72 | 4:1 |

Biological Activity

5-Bromo-2-(butylsulfanyl)pyridine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Pyridine and its derivatives are known for a variety of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

- Molecular Formula : C9H12BrNS

- SMILES : CC(C)(C)SC1=NC=C(C=C1)Br

- InChI : InChI=1S/C9H12BrNS/c1-9(2,3)12-8-5-4-7(10)6-11-8/h4-6H,1-3H3

The compound features a bromine atom at the 5-position of the pyridine ring and a butylthio group at the 2-position, which may contribute to its biological properties.

Antimicrobial Activity

Pyridine derivatives have been extensively studied for their antimicrobial properties. A study highlighted that compounds structurally related to this compound exhibited significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 20 |

| 5-Bromo-2-methylpyridine | S. aureus | 18 |

| 5-Bromo-4-chloropyridine | E. coli | 22 |

Anticancer Activity

Research indicates that certain pyridine derivatives exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. In vitro studies on cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) have shown promising results for compounds similar to this compound.

Case Study: Anticancer Potential

In a recent study, a series of pyridine derivatives were evaluated for their cytotoxic effects against various cancer cell lines. The results demonstrated that the presence of halogen groups significantly enhanced anticancer activity. The compound exhibited an IC50 value in the low micromolar range, indicating potent cytotoxicity.

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds derived from pyridine have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The anti-inflammatory potential of this compound was assessed using in vitro assays measuring cytokine release from activated macrophages.

Table 2: Anti-inflammatory Effects

| Compound | Cytokine Inhibition (%) |

|---|---|

| This compound | IL-6 |

| Control (Dexamethasone) | IL-6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.